molecular formula C28H38O13 B14864421 5,5'-Dimethoxylariciresinol 4-O-glucoside

5,5'-Dimethoxylariciresinol 4-O-glucoside

Cat. No.: B14864421
M. Wt: 582.6 g/mol
InChI Key: OSPNTYPNEPEMIS-HEZPOBQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dimethoxylariciresinol 4-O-glucoside involves several steps, starting from precursor molecules such as coniferyl alcohol. The process typically includes glycosylation reactions to attach the glucose moiety to the lignan structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of 5,5’-Dimethoxylariciresinol 4-O-glucoside may involve extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction and chromatography techniques to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dimethoxylariciresinol 4-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of 5,5’-Dimethoxylariciresinol 4-O-glucoside, such as quinones, alcohols, and substituted lignans.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5’-Dimethoxylariciresinol 4-O-glucoside include other lignans such as:

  • Secoisolariciresinol diglucoside
  • Pinoresinol diglucoside
  • Matairesinol glucoside

Uniqueness

What sets 5,5’-Dimethoxylariciresinol 4-O-glucoside apart from these similar compounds is its potent ability to reverse multidrug resistance in cancer cells. While other lignans also exhibit biological activities, the specific interaction of 5,5’-Dimethoxylariciresinol 4-O-glucoside with P-glycoprotein and its ability to enhance chemosensitivity make it a unique and valuable compound in cancer research and therapy .

Properties

Molecular Formula

C28H38O13

Molecular Weight

582.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15-,16-,21+,23+,24-,25+,26+,28-/m0/s1

InChI Key

OSPNTYPNEPEMIS-HEZPOBQYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC

Origin of Product

United States

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